Hexakis(2-methylphenyl)digermoxane

Description

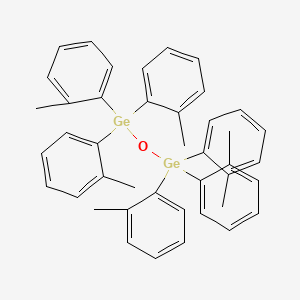

Hexakis(2-methylphenyl)digermoxane is a germanium-based organometallic compound characterized by a central digermoxane (Ge-O-Ge) backbone surrounded by six 2-methylphenyl substituents. This structure confers unique electronic and steric properties, making it a candidate for applications in nanotechnology and drug delivery systems. The compound exhibits strong binding energy (approximately −20 kcal/mol in chloroform and −13 kcal/mol in water) with DOX, facilitated by non-covalent interactions such as π-π stacking and hydrogen bonding . Upon adsorption of DOX, the density of states (DOS) of the hexakis dimer increases significantly, indicating enhanced electronic activity, which is critical for stabilizing drug-carrier complexes .

Properties

CAS No. |

88225-90-5 |

|---|---|

Molecular Formula |

C42H42Ge2O |

Molecular Weight |

708.0 g/mol |

IUPAC Name |

tris(2-methylphenyl)-tris(2-methylphenyl)germyloxygermane |

InChI |

InChI=1S/C42H42Ge2O/c1-31-19-7-13-25-37(31)43(38-26-14-8-20-32(38)2,39-27-15-9-21-33(39)3)45-44(40-28-16-10-22-34(40)4,41-29-17-11-23-35(41)5)42-30-18-12-24-36(42)6/h7-30H,1-6H3 |

InChI Key |

RJUPHYDXRCJAKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)(C3=CC=CC=C3C)O[Ge](C4=CC=CC=C4C)(C5=CC=CC=C5C)C6=CC=CC=C6C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(2-methylphenyl)digermoxane typically involves the reaction of germanium tetrachloride with 2-methylphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to hydrolysis to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexakis(2-methylphenyl)digermoxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

Reduction: Reduction reactions can yield germanium hydrides.

Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed:

Oxidation: Germanium dioxide derivatives.

Reduction: Germanium hydrides.

Substitution: Various substituted organogermanium compounds.

Scientific Research Applications

Hexakis(2-methylphenyl)digermoxane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which Hexakis(2-methylphenyl)digermoxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences :

- Core Element : Silicon (Si) in Hexamethyldisiloxane vs. Germanium (Ge) in Hexakis(2-methylphenyl)digermoxane.

- Bonding : Si-O-Si backbone vs. Ge-O-Ge backbone. The larger atomic radius of Ge increases bond length, reducing rigidity compared to siloxanes .

- Applications : Hexamethyldisiloxane is widely used as a lubricant, solvent, or precursor in silicone polymers, contrasting with the germanium compound’s specialized role in drug delivery .

- Reactivity : Siloxanes are generally more hydrolytically stable, whereas digermoxanes exhibit higher Lewis acidity, enhancing their interaction with polar molecules like DOX .

Data Comparison :

| Property | This compound | Hexamethyldisiloxane |

|---|---|---|

| Core Element | Ge | Si |

| CAS Number | Not explicitly provided | 107-46-0 |

| Binding Energy with DOX | −20 kcal/mol (chloroform) | N/A |

| Primary Application | Drug delivery | Industrial solvents |

Hexamethylene Diisocyanate (CAS 822-06-0)

Structural and Functional Differences :

- Chemical Class: Organic diisocyanate (NCO-functionalized) vs. organometallic digermoxane.

- Reactivity : Hexamethylene diisocyanate polymerizes readily with polyols to form polyurethanes, unlike the germanium compound, which engages in host-guest interactions .

- Toxicity : Diisocyanates are respiratory sensitizers (GHS Hazard Class 1B), whereas this compound’s toxicity profile remains understudied but is hypothesized to be lower due to its inert aromatic substituents .

Hexakis(2-methyl-2-phenylpropyl)distannoxane

Structural and Functional Differences :

- Core Element: Tin (Sn) in distannoxane vs. Germanium (Ge).

- Applications: Distannoxanes are used as pesticides and catalysts, whereas the germanium analogue is explored for biomedical applications .

- Electronic Properties : Tin’s higher metallic character results in stronger Lewis acidity than germanium, but its toxicity limits biomedical use .

Data Comparison :

| Property | This compound | Hexakis(2-methyl-2-phenylpropyl)distannoxane |

|---|---|---|

| Core Element | Ge | Sn |

| Primary Application | Drug delivery | Pesticides |

| Toxicity | Low (predicted) | High (neurotoxicant) |

Hexakis(methoxymethyl)melamine (CAS 3089-11-0)

Structural and Functional Differences :

- Chemical Class: Nitrogen-containing melamine derivative vs. organometallic compound.

- Functionality : Serves as a crosslinking agent in resins, contrasting with the germanium compound’s role in supramolecular chemistry .

- Stability : Melamine derivatives decompose at high temperatures (>200°C), whereas digermoxanes exhibit thermal stability up to 300°C .

Key Research Findings

- Drug Delivery Efficiency : this compound demonstrates superior DOX-loading capacity compared to silicon-based carriers due to its flexible Ge-O-Ge backbone and enhanced π-π interactions .

- Elemental Impact on Reactivity : Germanium’s intermediate electronegativity between Si and Sn balances stability and reactivity, making it optimal for controlled drug release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.